N-Demethyl methylone hydrochloride

描述

BenchChem offers high-quality N-Demethyl methylone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Demethyl methylone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

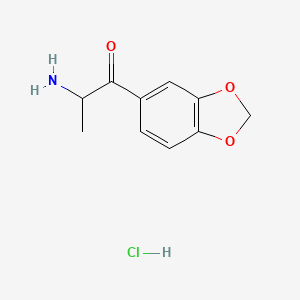

Structure

3D Structure of Parent

属性

IUPAC Name |

2-amino-1-(1,3-benzodioxol-5-yl)propan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3.ClH/c1-6(11)10(12)7-2-3-8-9(4-7)14-5-13-8;/h2-4,6H,5,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQSBBVXFGPYKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC2=C(C=C1)OCO2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747465 | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38061-37-9 | |

| Record name | 2-Amino-1-(2H-1,3-benzodioxol-5-yl)propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Pharmacological Profile of 3,4-methylenedioxycathinone (MDC): A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-methylenedioxycathinone (MDC), also known as β-keto-3,4-methylenedioxyamphetamine (βk-MDA), is a synthetic stimulant of the phenethylamine, amphetamine, and cathinone (B1664624) chemical classes.[1] It is the β-keto analog of 3,4-methylenedioxyamphetamine (MDA) and is also known to be the N-demethylated metabolite of methylone (3,4-methylenedioxy-N-methylcathinone, MDMC).[1][2] Structurally and pharmacologically, MDC is related to other psychoactive substances such as cathinone, the primary active alkaloid in the khat plant.[3] Due to its structural similarities to known psychoactive compounds, there is significant interest in understanding its detailed pharmacological profile to assess its potential for abuse and its mechanism of action on the central nervous system. This technical guide provides a comprehensive overview of the pharmacological properties of MDC, with a focus on its interactions with monoamine transporters.

Pharmacodynamics

The primary mechanism of action of 3,4-methylenedioxycathinone is the induction of monoamine release. It functions as a serotonin-norepinephrine-dopamine releasing agent (SNDRA).[1] This action is mediated by its interaction with the respective monoamine transporters: the serotonin (B10506) transporter (SERT), the norepinephrine (B1679862) transporter (NET), and the dopamine (B1211576) transporter (DAT). By promoting the release of these neurotransmitters from presynaptic nerve terminals, MDC increases their concentration in the synaptic cleft, leading to its stimulant and entactogenic effects.

Monoamine Transporter Interactions

The potency of MDC as a monoamine releasing agent has been quantified in vitro using rat brain synaptosomes. The half-maximal effective concentrations (EC₅₀) for the release of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) are summarized in the table below. For comparative purposes, data for its parent compound, methylone, and its structural analog, MDA, are also included.

| Compound | 5-HT Release EC₅₀ (nM) | NE Release EC₅₀ (nM) | DA Release EC₅₀ (nM) | Reference |

| 3,4-methylenedioxycathinone (MDC) | 966 | 394 | 370 | [1] |

| Methylone (MDMC) | 234–708 | 140–270 | 117–220 | [1] |

| MDA | 160–162 | 47–108 | 106–190 | [1] |

As the data indicates, MDC is a potent releaser of all three monoamines, with a slightly higher potency for dopamine and norepinephrine compared to serotonin.

Signaling Pathways

The interaction of MDC with monoamine transporters initiates a cascade of events that leads to the non-vesicular release of neurotransmitters. This process, known as transporter-mediated release, is a hallmark of many psychostimulant amphetamine and cathinone derivatives.

Figure 1: Simplified signaling pathway of MDC-induced monoamine release.

Experimental Protocols

The following section details the general methodologies employed in the key experiments cited for the characterization of MDC and related compounds.

Monoamine Release Assay (based on Dal Cason et al., 1997)

This in vitro assay is used to determine the potency of a compound to induce the release of radiolabeled monoamines from pre-loaded rat brain synaptosomes.

1. Synaptosome Preparation:

-

Male Sprague-Dawley rats are euthanized, and the brains are rapidly removed.

-

The corpus striatum (for dopamine release), hypothalamus (for norepinephrine release), and hippocampus (for serotonin release) are dissected on ice.

-

The tissue is homogenized in a sucrose (B13894) solution (e.g., 0.32 M sucrose) using a glass-Teflon homogenizer.

-

The homogenate is subjected to differential centrifugation to isolate the P2 fraction, which is enriched in synaptosomes.

-

The final synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer).

2. Radiolabeling and Release Assay:

-

Aliquots of the synaptosomal suspension are incubated with a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for uptake into the nerve terminals.

-

After incubation, the synaptosomes are washed to remove excess radiolabel.

-

The pre-loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., MDC).

-

The amount of radioactivity released into the supernatant is measured by liquid scintillation counting.

-

The EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal release, is calculated from the concentration-response curve.

Figure 2: General workflow for a monoamine release assay.

Conclusion

3,4-methylenedioxycathinone (MDC) is a potent serotonin-norepinephrine-dopamine releasing agent. Its pharmacological activity is primarily driven by its interaction with and reversal of the function of monoamine transporters. While quantitative data on its binding affinity to these transporters is currently lacking in the public domain, its potency as a releasing agent is well-documented and comparable to other known psychostimulants. The information presented in this guide provides a foundational understanding of the pharmacological profile of MDC, which is crucial for researchers in the fields of pharmacology, toxicology, and drug development. Further research is warranted to fully elucidate its receptor binding profile and in vivo pharmacokinetics and pharmacodynamics.

References

- 1. Binding Mode Selection Determines the Action of Ecstasy Homologs at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. omicsonline.org [omicsonline.org]

- 4. Methylone and Monoamine Transporters: Correlation with Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Pharmacological effects of methylone and MDMA in humans [frontiersin.org]

In Vitro Metabolism of Methylone to 3,4-Methylenedioxycathinone (MDC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone) is a synthetic cathinone (B1664624) that has gained attention in both clinical and forensic toxicology. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and toxicological effects. One of the primary metabolic pathways for methylone is N-demethylation to form 3,4-methylenedioxycathinone (MDC), also known as normethylone.[1] This transformation is primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP2D6 playing a major role.[1][2][3][4] This technical guide provides an in-depth overview of the in vitro metabolism of methylone to MDC, including quantitative data, detailed experimental protocols, and visualizations of the metabolic pathway and experimental workflow.

Data Presentation: Quantitative Analysis of Methylone Metabolism

The following table summarizes the available quantitative data on the in vitro metabolism of methylone. It is important to note that while the N-demethylation to MDC is a known pathway, specific kinetic parameters for the formation of MDC are not extensively reported in the scientific literature. The provided data from Pedersen et al. (2013) describes the overall metabolism of methylone, with a focus on the formation of its major metabolite, dihydroxymethcathinone, which proceeds via a separate O-demethylenation pathway.

| Parameter | Value | In Vitro System | Enzyme(s) | Reference |

| Overall Methylone Metabolism Kinetics (leading to dihydroxymethcathinone) | ||||

| Km1 (High-affinity component) | 19.0 ± 4.2 µM | Human Liver Microsomes | CYP2D6 (primary) | Pedersen et al., 2013[2][3][4] |

| Vmax1 (High-affinity component) | 0.046 ± 0.005 nmol/min/mg protein | Human Liver Microsomes | CYP2D6 (primary) | Pedersen et al., 2013[2][3][4] |

| Km2 (Low-affinity component) | 1953 ± 761 µM | Human Liver Microsomes | CYP1A2, CYP2B6, CYP2C19 (minor) | Pedersen et al., 2013[2][3][4] |

| Vmax2 (Low-affinity component) | 0.22 ± 0.04 nmol/min/mg protein | Human Liver Microsomes | CYP1A2, CYP2B6, CYP2C19 (minor) | Pedersen et al., 2013[2][3][4] |

| Enzyme Contribution to Methylone Metabolism | ||||

| Primary Metabolizing Enzyme | CYP2D6 | Human Liver Microsomes | CYP2D6 | Pedersen et al., 2013[2][3][4] |

| Minor Contributing Enzymes | CYP1A2, CYP2B6, CYP2C19 | Human Liver Microsomes | CYP1A2, CYP2B6, CYP2C19 | Pedersen et al., 2013[2][3][4] |

Signaling Pathway and Experimental Workflow Visualizations

To visually represent the metabolic conversion and the process to study it, the following diagrams have been generated using the DOT language.

References

- 1. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism and pharmacokinetic studies on methylone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] In Vitro Metabolism and Pharmacokinetic Studies on Methylone | Semantic Scholar [semanticscholar.org]

- 4. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]

The Neuropharmacological Profile of N-Demethyl Methylone Hydrochloride (MDC): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethyl methylone hydrochloride (MDC), also known as 3,4-methylenedioxycathinone (MDCATH), is the primary N-demethylated metabolite of the synthetic cathinone (B1664624) methylone. Emerging research indicates that MDC is not merely an inactive byproduct but a pharmacologically active compound that readily crosses the blood-brain barrier and contributes to the overall psychoactive effects of its parent compound. This technical guide provides an in-depth analysis of the mechanism of action of MDC, focusing on its interaction with monoamine transporters. Quantitative data from in vitro studies are presented, alongside detailed experimental protocols for key assays and visual representations of relevant biological pathways and workflows to support further research and drug development efforts.

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone) is a synthetic cathinone that has been identified as a widely abused psychoactive substance. Its pharmacological effects are primarily attributed to its interaction with the monoamine transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET).[1] Hepatic metabolism is a critical factor in the disposition and pharmacological activity of many psychoactive compounds. For methylone, a principal metabolic pathway is N-demethylation, which results in the formation of N-demethyl methylone (MDC).[2][3] Studies have demonstrated that MDC is not only present in significant concentrations in the plasma and brain following methylone administration but is also pharmacologically active, contributing to the overall neurochemical and behavioral effects.[2] This guide focuses specifically on the mechanism of action of MDC hydrochloride, providing a detailed examination of its interaction with monoamine transporters.

Metabolic Pathway of Methylone to MDC

Methylone undergoes phase I metabolism in the liver, primarily through two main pathways: O-demethylenation and N-demethylation.[2][3] The N-demethylation pathway, catalyzed by cytochrome P450 enzymes, yields N-demethyl methylone (MDC). This metabolic conversion is a crucial step in understanding the complete pharmacological profile of methylone, as the resulting metabolite, MDC, is itself a psychoactive compound.

Mechanism of Action at Monoamine Transporters

The primary mechanism of action for N-demethyl methylone (MDC) involves its interaction with the presynaptic monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.

In vitro studies have characterized MDC as a substrate-type releaser at these transporters.[2] This means that MDC is not only transported into the presynaptic neuron by the monoamine transporters but also induces the reverse transport, or efflux, of endogenous monoamines (dopamine, serotonin, and norepinephrine) from the neuron into the synaptic cleft. This leads to a significant increase in the extracellular concentrations of these neurotransmitters, which is the underlying cause of its stimulant and psychoactive effects.

Quantitative Data: In Vitro Inhibition of Monoamine Transporter Uptake

The potency of MDC at the human monoamine transporters has been quantified through in vitro uptake inhibition assays using human embryonic kidney (HEK) 293 cells stably expressing the respective transporters. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency in blocking the reuptake of the natural neurotransmitters.

| Compound | Transporter | IC50 (nM) |

| N-Demethyl Methylone (MDC) | hNET | 133 ± 19 |

| hDAT | 637 ± 111 | |

| hSERT | 2507 ± 355 | |

| Methylone (for comparison) | hNET | 58 ± 6 |

| hDAT | 452 ± 59 | |

| hSERT | 1269 ± 123 |

Data sourced from Luethi et al. (2019).[1]

These data indicate that N-demethylation of methylone to MDC decreases its overall potency at all three monoamine transporters.[1] However, MDC remains a potent inhibitor, particularly at the norepinephrine and dopamine transporters, with pharmacologically relevant concentrations.

Experimental Protocols

The characterization of N-demethyl methylone hydrochloride's mechanism of action relies on established in vitro assays. The following sections provide detailed, representative protocols for the key experiments used to determine monoamine transporter interaction.

Radioligand Binding Assay for Monoamine Transporters

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the dopamine, serotonin, and norepinephrine transporters.

Objective: To determine the concentration of a test compound that displaces 50% of a specific radioligand from its binding site on the transporter (IC50) and to calculate the inhibitory constant (Ki).

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Cell culture medium and reagents

-

Phosphate-buffered saline (PBS)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Radioligands: [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET

-

Unlabeled inhibitors for non-specific binding determination (e.g., GBR 12909 for DAT, fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET)

-

Test compound (N-demethyl methylone hydrochloride)

-

96-well microplates

-

Cell harvester and glass fiber filters (e.g., GF/B or GF/C)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Membrane Preparation:

-

Culture HEK293 cells expressing the target transporter to approximately 80-90% confluency.

-

Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in ice-cold assay buffer and homogenize using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a suitable method (e.g., Bradford or BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of the specific radioligand at a concentration near its Kd, and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of a high concentration of the appropriate unlabeled inhibitor (e.g., 10 µM), 50 µL of the radioligand, and 100 µL of the membrane preparation.

-

Test Compound: Add 50 µL of varying concentrations of N-demethyl methylone hydrochloride, 50 µL of the radioligand, and 100 µL of the membrane preparation.

-

Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Uptake Inhibition Assay

This protocol details a method to measure the functional inhibition of monoamine transporters by a test compound.

Objective: To determine the concentration of a test compound that inhibits the uptake of a radiolabeled neurotransmitter by 50% (IC50).

Materials:

-

HEK293 cells stably expressing human DAT, SERT, or NET

-

Cell culture medium and reagents

-

Krebs-Ringer-HEPES (KRH) buffer

-

Radiolabeled neurotransmitters: [³H]dopamine, [³H]serotonin, or [³H]norepinephrine

-

Unlabeled inhibitors for non-specific uptake determination (e.g., cocaine for DAT, fluoxetine for SERT, desipramine for NET)

-

Test compound (N-demethyl methylone hydrochloride)

-

96-well microplates

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Plating:

-

Plate the transfected HEK293 cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

-

Uptake Assay:

-

On the day of the assay, aspirate the culture medium and wash the cells once with KRH buffer.

-

Pre-incubate the cells for 10-15 minutes at room temperature with KRH buffer containing varying concentrations of the test compound or the unlabeled inhibitor (for non-specific uptake).

-

Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

-

-

Cell Lysis and Counting:

-

Lyse the cells in each well with a lysis buffer (e.g., 1% SDS).

-

Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of unlabeled inhibitor) from the total uptake.

-

Plot the percentage of specific uptake against the log concentration of the test compound.

-

Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

-

Conclusion

N-demethyl methylone hydrochloride (MDC) is a pharmacologically active metabolite of methylone that acts as a substrate-type releaser at monoamine transporters. Its ability to inhibit the reuptake and promote the efflux of dopamine, norepinephrine, and serotonin underlies its psychoactive properties. While less potent than its parent compound, methylone, MDC's significant activity at DAT and NET, combined with its ability to penetrate the central nervous system, indicates that it plays a substantial role in the overall pharmacological effects observed after methylone ingestion. The quantitative data and detailed experimental protocols provided in this guide offer a foundation for further research into the neuropharmacology of MDC and other synthetic cathinones, which is essential for understanding their potential for abuse and for the development of potential therapeutic interventions.

References

- 1. Metabolites of the ring-substituted stimulants MDMA, methylone and MDPV differentially affect human monoaminergic systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

Neurochemical Profile of N-Demethyl Methylone (MDC): A Technical Guide

Executive Summary

N-Demethyl methylone, known scientifically as 3,4-methylenedioxycathinone (MDC), is the primary N-demethylated metabolite of the synthetic cathinone (B1664624) methylone (bk-MDMA).[1] As a pharmacologically active compound, MDC contributes significantly to the neurochemical and behavioral effects observed after the administration of its parent drug.[1][2] This document provides a comprehensive technical overview of the neurochemical effects of MDC, focusing on its interactions with monoamine transporter systems. Key findings indicate that MDC functions as a potent, substrate-type releasing agent at dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.[2] Furthermore, pharmacokinetic data reveal that MDC readily crosses the blood-brain barrier, unlike hydroxylated metabolites, establishing its role as a centrally active substance.[1] This guide synthesizes quantitative data, details common experimental methodologies, and provides visual diagrams of metabolic and neurochemical pathways to serve as a resource for the scientific community.

Pharmacodynamics

The primary mechanism of action for N-Demethyl methylone (MDC) is its interaction with plasma membrane monoamine transporters.[2] Like its parent compound and other related phenethylamines, MDC functions as a non-selective substrate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

As a substrate-type releaser, MDC is transported into the presynaptic neuron. This action promotes a reversal of the transporter's normal function, leading to a non-exocytotic efflux of monoamine neurotransmitters from the cytoplasm into the synaptic cleft.[2][4] In vivo microdialysis studies in rats have confirmed that systemic administration of MDC results in significant elevations in extracellular levels of both dopamine and serotonin in the brain.[1][2] This surge in synaptic monoamine concentrations is the primary driver of the compound's stimulant and psychoactive effects.

Quantitative Analysis of Monoamine Transporter Activity

In vitro studies using rat brain synaptosomes have quantified the potency of MDC as a monoamine releasing agent. The half-maximal effective concentrations (EC50) for inducing neurotransmitter release are summarized in the table below. The data demonstrate that MDC is a potent releaser at all three monoamine transporters, with the highest potency observed at the norepinephrine transporter.

| Compound | Transporter | EC50 for Release (nM) [Mean ± SEM] |

| N-Demethyl methylone (MDC) | DAT | 737 ± 113 |

| NET | 143 ± 27 | |

| SERT | 483 ± 57 | |

| Data sourced from release assays in rat brain synaptosomes.[2] |

Pharmacokinetics: Central Nervous System Penetration

A critical factor in the neurochemical activity of a substance is its ability to penetrate the blood-brain barrier (BBB). Studies comparing methylone and its primary metabolites have shown that N-Demethyl methylone (MDC) is highly effective at entering the brain. In contrast, the hydroxylated metabolites 3,4-dihydroxy-N-methylcathinone (HHMC) and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) show very poor brain penetration.[1] This is attributed to their increased polarity and subsequent conjugation in plasma.[1]

The significant central activity of MDC is demonstrated by its high brain-to-plasma concentration ratio, which is comparable to that of the parent drug, methylone.[1]

| Compound | Brain-to-Plasma Ratio | Central Activity |

| Methylone | ≥ 3 (Range: 3–14) | Yes |

| N-Demethyl methylone (MDC) | ≥ 3 (Range: 3–12) | Yes |

| HHMC (Hydroxylated Metabolite) | ≤ 0.2 (Range: 0.01–0.2) | No |

| HMMC (Hydroxylated Metabolite) | ≤ 0.2 (Range: 0.01–0.2) | No |

| Data derived from studies in Sprague-Dawley rats.[1] |

These findings confirm that the behavioral and neurochemical effects resulting from systemic methylone administration are directly related to the brain concentrations of both the parent compound and its N-demethylated metabolite, MDC.[1]

Experimental Protocols & Methodologies

The quantitative data presented in this guide are primarily derived from in vitro neurotransmitter release assays and in vivo microdialysis studies. The methodologies for these key experiments are detailed below.

In Vitro Monoamine Transporter Release Assay

This assay measures a compound's ability to induce neurotransmitter release from isolated nerve terminals (synaptosomes).

Objective: To determine the potency (EC50) of a test compound (e.g., MDC) as a substrate-type releaser at DAT, NET, and SERT.

Methodology:

-

Synaptosome Preparation: Brain tissue is rapidly dissected from rodents (e.g., Sprague-Dawley rats). For DAT assays, the striatum is used. For NET and SERT assays, whole brain tissue minus the striatum and cerebellum is typically used. The tissue is homogenized in a sucrose (B13894) buffer and centrifuged to isolate the synaptosomes.[4]

-

Radiolabel Loading: Synaptosomes are incubated with a low concentration of a radiolabeled substrate to load the nerve terminals.

-

Superfusion: The loaded synaptosomes are transferred to a superfusion apparatus. They are continuously washed with a buffer to establish a stable baseline of radiolabel efflux.

-

Compound Administration: The test compound (MDC) is added to the superfusion buffer across a range of concentrations.

-

Sample Collection & Analysis: Fractions of the superfusate are collected at regular intervals. The amount of radioactivity in each fraction is quantified using liquid scintillation counting.

-

Data Analysis: The increase in radioactivity efflux above baseline following drug administration is calculated. These values are plotted against the drug concentrations to generate a dose-response curve, from which the EC50 value is determined.

In Vivo Microdialysis

This technique is used to measure neurotransmitter concentrations in the extracellular fluid of specific brain regions in living animals.

Objective: To determine if a test compound (e.g., MDC) increases extracellular dopamine and serotonin levels in the brain in vivo.

Methodology:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into a specific brain region of an anesthetized rat (e.g., the nucleus accumbens).[5]

-

Recovery: The animal is allowed to recover from surgery.

-

Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula. The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a slow, constant flow rate.

-

Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline concentration of neurotransmitters.

-

Drug Administration: The test compound (MDC) is administered to the animal (e.g., via intravenous or subcutaneous injection).

-

Post-Treatment Collection: Dialysate sampling continues for a set period following drug administration.

-

Sample Analysis: The concentrations of dopamine and serotonin in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[1]

-

Data Analysis: Neurotransmitter concentrations are typically expressed as a percentage change from the average baseline concentration.

Visualizations

Metabolic Pathway of Methylone

Mechanism of Action at the Synapse

Workflow for In Vitro Release Assay

References

- 1. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3,4-Methylenedioxymethamphetamine induces monoamine release, but not toxicity, when administered centrally at a concentration occurring following a peripherally injected neurotoxic dose - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Receptor Binding Affinity of 3,4-Methylenedioxycathinone

This technical guide provides a comprehensive overview of the receptor binding affinity of 3,4-methylenedioxycathinone (MDC), also known as methylone. It is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Core Findings on Receptor Binding Affinity

3,4-Methylenedioxycathinone, the β-keto analogue of 3,4-methylenedioxymethamphetamine (MDMA), primarily exerts its pharmacological effects by interacting with monoamine transporters.[1][2] It functions as a non-selective inhibitor of the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[3][4] Furthermore, methylone acts as a substrate for these transporters, inducing the release of monoamines by reversing the normal direction of transporter flux.[1][2][5] This dual action as both a reuptake inhibitor and a releasing agent contributes to its psychoactive effects.[1][2]

In comparison to MDMA, methylone exhibits a lower affinity for the serotonin transporter but similar affinities for the norepinephrine and dopamine transporters.[6] Notably, its affinity for the vesicular monoamine transporter 2 (VMAT2) is significantly lower than that of MDMA.[6] While methylone shows some activity as a partial agonist at certain serotonin receptors (5-HT1A, 5-HT1B, 5-HT1D), it lacks significant affinity for the 5-HT2A and 5-HT2C receptors, which may account for its reported absence of psychedelic effects.[6]

Quantitative Receptor Binding Data

The following table summarizes the quantitative data on the receptor binding and uptake inhibition potencies of 3,4-methylenedioxycathinone.

| Target | Parameter | Value (nM) | Species/System | Reference |

| Dopamine Transporter (DAT) | Ki | 2730 ± 200 | Rat | [7] |

| IC50 | 4820 | Rat | [7] | |

| IC50 | 4100 | Rat Brain Synaptosomes | [5] | |

| Norepinephrine Transporter (NET) | IC50 | 2600 | Rat Brain Synaptosomes | [5] |

| Serotonin Transporter (SERT) | IC50 | 33490 | Rat Brain Synaptosomes | [5] |

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique used to quantify the affinity of a ligand, such as methylone, for a specific receptor or transporter.[8][9]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound.

General Protocol:

-

Membrane Preparation:

-

Tissues (e.g., rat brain regions) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[10]

-

The homogenate is centrifuged to pellet the membranes containing the receptors.[10]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.[10]

-

-

Assay Incubation:

-

The membrane preparation is incubated in multi-well plates with a specific radioligand (a radioactively labeled drug that binds to the target) and varying concentrations of the unlabeled test compound (methylone).[9][10]

-

The incubation is carried out at a specific temperature (e.g., 30°C or 35°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[10]

-

-

Separation of Bound and Free Radioligand:

-

Quantification:

-

The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled drug that saturates the target receptors.

-

-

Data Analysis:

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

-

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to block the reuptake of neurotransmitters into cells or synaptosomes.

Objective: To determine the concentration of a test compound that inhibits 50% of the specific uptake of a radiolabeled neurotransmitter (IC50).

General Protocol:

-

Preparation of Synaptosomes or Transfected Cells:

-

Uptake Assay:

-

Termination and Measurement:

-

The uptake process is terminated by rapid filtration and washing with ice-cold buffer.

-

The amount of radioactivity taken up by the synaptosomes or cells is quantified using a scintillation counter.

-

-

Data Analysis:

-

The IC50 value is determined by analyzing the concentration-response curve for the inhibition of neurotransmitter uptake.

-

Visualizations

Caption: Workflow of a competitive radioligand binding assay.

Caption: Interaction of methylone with monoamine transporters.

References

- 1. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats [frontiersin.org]

- 4. Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methylone - Wikipedia [en.wikipedia.org]

- 7. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Pharmacological characterization of designer cathinones in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

Brain Concentrations of N-Demethyl Methylone Following Administration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the brain concentrations of N-demethyl methylone, a primary metabolite of the psychoactive substance methylone. Understanding the pharmacokinetics of this metabolite within the central nervous system is critical for elucidating its contribution to the overall pharmacological and toxicological effects of the parent compound. This document summarizes key quantitative data, details experimental protocols from a pivotal study, and visualizes the metabolic pathway and experimental workflow.

Quantitative Data Summary

The following tables present the brain concentrations of methylone and its N-demethylated metabolite, 3,4-methylenedioxycathinone (MDC or N-demethyl methylone), in the prefrontal cortex of male Sprague-Dawley rats following subcutaneous administration of methylone at various doses. Data are presented as mean ± S.E.M.

Table 1: Brain Concentrations of Methylone and MDC 40 Minutes Post-Administration

| Administered Dose (mg/kg) | Methylone Concentration (ng/g) | MDC Concentration (ng/g) |

| 6 | 1350 ± 150 | 180 ± 20 |

| 12 | 3400 ± 400 | 450 ± 50 |

| 24 | 12500 ± 1500 | 1800 ± 200 |

Table 2: Brain Concentrations of Methylone and MDC 120 Minutes Post-Administration

| Administered Dose (mg/kg) | Methylone Concentration (ng/g) | MDC Concentration (ng/g) |

| 6 | 450 ± 50 | 150 ± 20 |

| 12 | 1200 ± 150 | 400 ± 50 |

| 24 | 5500 ± 600 | 1600 ± 200 |

Data sourced from Centazzo et al. (2021).[1][2]

Key Findings from Preclinical Research

A significant study in the field demonstrated that both methylone and its N-demethylated metabolite, MDC, readily cross the blood-brain barrier.[1] The brain-to-plasma ratios for both methylone and MDC were found to be greater than or equal to 3, indicating significant penetration into the central nervous system.[1][2] In contrast, the hydroxylated metabolites of methylone, 4-hydroxy-3-methoxy-N-methylcathinone (HMMC) and 3,4-dihydroxy-N-methylcathinone (HHMC), exhibited poor brain penetration with brain-to-plasma ratios of 0.2 or less.[1][2]

Notably, the research indicates a nonlinear accumulation of both methylone and MDC in the brain, with concentrations increasing more than proportionally with the administered dose.[1][2] This phenomenon could have significant implications for the psychoactive and potential neurotoxic effects of methylone, particularly at higher doses. The behavioral and neurochemical effects of methylone are thought to be related to the brain concentrations of the parent compound and MDC.[1][2]

Experimental Protocols

The following methodologies are based on the pivotal study by Centazzo et al. (2021) that investigated the brain concentrations of methylone and its metabolites.[1]

Animal Model and Drug Administration

-

Species: Male Sprague-Dawley rats (300-400 g).[1]

-

Drug: (±)-3,4-Methylenedioxy-N-methylcathinone (methylone).[1]

-

Administration Route: Subcutaneous (s.c.) injection.[1]

-

Doses: 6, 12, or 24 mg/kg of methylone, or a saline vehicle control.[1]

-

Groups: n = 16 rats per dose group, with subgroups (n=8) for each time point.[1]

Tissue Collection and Sample Preparation

-

Time Points: Animals were euthanized by decapitation at 40 and 120 minutes post-injection.[1]

-

Sample Collection: Trunk blood was collected for plasma, and the brain was rapidly excised. The prefrontal cortex was dissected.[1]

-

Brain Tissue Homogenization: For the analysis of monoamines and their metabolites, brain tissue from the frontal cortex and dorsal striatum was homogenized via ultrasonication in 0.1 N perchloric acid and then centrifuged.[1]

Analytical Methodology

-

Analyte Quantification: Concentrations of methylone and its metabolites (MDC, HHMC, and HMMC) in plasma and prefrontal cortex were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

-

Monoamine Analysis: Dopamine, serotonin (B10506) (5-HT), and their metabolites in the frontal cortex and dorsal striatum were analyzed by high-performance liquid chromatography with electrochemical detection.[1]

Visualizations

Methylone Metabolism Pathway

Caption: Metabolic conversion of methylone.

Experimental Workflow for Brain Concentration Analysis

Caption: Experimental procedure overview.

References

- 1. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Demethyl Methylone Hydrochloride using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Demethyl methylone hydrochloride, also known as 3,4-methylenedioxycathinone (MDC). N-Demethyl methylone is a primary metabolite of methylone, a synthetic cathinone (B1664624).[1][2] This protocol is intended for researchers, scientists, and drug development professionals requiring a robust analytical method for the detection and quantification of this compound in biological matrices. The described methodology, based on established principles for related compounds, provides a framework for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

Methylone is a synthetic cathinone that is metabolized in the liver primarily through N-demethylation to form N-Demethyl methylone (MDC) and through O-demethylenation followed by O-methylation.[1][3][4][5] The analysis of methylone and its metabolites is crucial in pharmacokinetic, toxicological, and forensic studies. LC-MS/MS offers high selectivity and sensitivity, making it the ideal platform for the accurate quantification of these analytes in complex biological samples.[6][7] This document provides a comprehensive protocol for the LC-MS/MS analysis of N-Demethyl methylone hydrochloride.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from methods for the analysis of methylone and its metabolites in plasma.[1][3][8]

-

To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard (e.g., methylone-d3).

-

Add 2 µL of 2% NH3 in H2O (pH 9) to basify the sample.

-

Add 2 mL of an extraction solvent mixture of chloroform (B151607) and ethyl acetate (B1210297) (9:1 v/v).

-

Vortex the mixture for 10 minutes to ensure thorough mixing.

-

Centrifuge at 3500 rpm for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the organic supernatant to a clean tube.

-

Add 100 µL of acidified methanol (B129727) (1% HCl) to the supernatant.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 30 °C.

-

Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 0.1% formic acid in water:acetonitrile).

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

The following chromatographic conditions are a starting point and may require optimization based on the specific instrumentation used.

| Parameter | Value |

| Column | Agilent ZORBAX Rapid Resolution HD Eclipse Plus C18 (50 × 2.1 mm, 1.8 µm)[9] |

| Mobile Phase A | 2 mM Ammonium formate (B1220265) with 0.1% formic acid in water[9] |

| Mobile Phase B | Acetonitrile:water (90:10 v/v) with 0.1% formic acid[9] |

| Flow Rate | 0.5 mL/min[9] |

| Column Temperature | 40 °C[9] |

| Injection Volume | 5 µL |

| Gradient | 5% B to 35% B in 6.0 min, then to 95% B in 0.5 min, hold at 95% B for 1.0 min, return to 5% B in 0.1 min, and re-equilibrate for 3.5 min[9] |

Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive[1][9] |

| Gas Temperature | 320 °C[9] |

| Gas Flow | 8 L/min[9] |

| Nebulizer Pressure | 27 psi[9] |

| Sheath Gas Heater | 380 °C[9] |

| Sheath Gas Flow | 12 L/min[9] |

| Capillary Voltage | 3750 V[9] |

Table 1: MRM Transitions for N-Demethyl Methylone (MDC)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| N-Demethyl methylone (MDC) | 194.0 | 166.0 | Optimize for instrument |

| N-Demethyl methylone (MDC) | 194.0 | 135.0 | Optimize for instrument |

Collision energies should be optimized for the specific mass spectrometer being used.

Quantitative Data

The following table summarizes typical validation parameters for the analysis of methylone and its metabolites, which can be expected for N-Demethyl methylone.

Table 2: Summary of Quantitative Performance

| Parameter | N-Demethyl methylone (MDC) | Reference |

| Linear Range | 0.5 - 1,000 µg/L | [7] |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | [9][10] |

| Limit of Detection (LOD) | ~10 pg/mL | [9] |

| Bias | < 20% of target | [1] |

| Imprecision (CV%) | < 20% | [1] |

| Extraction Efficiency | 63.7% to 91.3% | [10] |

Visualizations

Caption: Experimental workflow for the LC-MS/MS analysis of N-Demethyl methylone.

Caption: Proposed fragmentation pathway of N-Demethyl methylone (MDC).

References

- 1. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methylone | C11H13NO3 | CID 45789647 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jdc.jefferson.edu [jdc.jefferson.edu]

- 4. Enantioselectivity of Pentedrone and Methylone on Metabolic Profiling in 2D and 3D Human Hepatocyte-like Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methylone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. hpst.cz [hpst.cz]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Quantification of Macrophage-Derived Chemokine (MDC/CCL22) in Human Plasma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macrophage-Derived Chemokine (MDC), also known as C-C motif chemokine 22 (CCL22), is a small cytokine belonging to the CC chemokine family. It is primarily secreted by antigen-presenting cells such as macrophages and dendritic cells.[1][2] MDC plays a crucial role in immune responses by acting as a potent chemoattractant for various immune cells, including natural killer cells, monocytes, and dendritic cells.[3] Its primary function is mediated through its interaction with the C-C chemokine receptor 4 (CCR4), which is predominantly expressed on T-helper 2 (Th2) cells, regulatory T cells (Tregs), and some other immune cell types.[4][5][6]

The MDC/CCR4 signaling axis is integral to the recruitment of these cells to sites of inflammation and is involved in both homeostasis and various pathological conditions.[3] Elevated levels of MDC have been associated with several inflammatory and allergic diseases, such as atopic dermatitis and asthma, where it contributes to the recruitment of Th2 cells.[2] In the context of oncology, MDC is implicated in tumor immunity, where it can recruit Tregs to the tumor microenvironment, potentially suppressing anti-tumor immune responses.[1][2] Consequently, the accurate quantification of MDC in human plasma is of significant interest as a potential biomarker for disease activity, prognosis, and for monitoring therapeutic responses in various clinical settings.

This document provides detailed protocols and application notes for the quantification of MDC in human plasma samples using a sandwich enzyme-linked immunosorbent assay (ELISA), a widely used and robust method for this purpose.

MDC/CCL22 Signaling Pathway

The binding of MDC (CCL22) to its receptor CCR4 on the surface of immune cells, such as T-helper 2 cells and regulatory T cells, initiates a cascade of intracellular signaling events. This leads to the chemotactic migration of these cells towards the source of the chemokine, playing a pivotal role in immune cell trafficking and inflammatory responses.

References

- 1. rndsystems.com [rndsystems.com]

- 2. abcam.com [abcam.com]

- 3. The C-C Chemokines CCL17 and CCL22 and Their Receptor CCR4 in CNS Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Macrophage-Derived Chemokine MDC/CCL22: An Ambiguous Finding in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Macrophage-Derived Chemokine (MDC/CCL22) and CCR4 Are Involved in the Formation of T Lymphocyte-Dendritic Cell Clusters in Human Inflamed Skin and Secondary Lymphoid Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. applications.emro.who.int [applications.emro.who.int]

Application Notes: Detection of Methylone and its Metabolites in Urine

These application notes provide a comprehensive overview of analytical methods for the qualitative and quantitative determination of methylone and its primary metabolites in human urine. The protocols described are intended for use by researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

Methylone (3,4-methylenedioxy-N-methylcathinone, bk-MDMA) is a synthetic cathinone, a class of novel psychoactive substances (NPS). As a popular recreational drug, its detection in biological matrices is crucial for clinical and forensic purposes. Following ingestion, methylone is extensively metabolized in the body. The primary metabolic pathways include N-demethylation to form 3,4-methylenedioxycathinone (MDC), and demethylenation followed by O-methylation to produce 4-hydroxy-3-methoxymethcathinone (HMMC) and 3-hydroxy-4-methoxymethcathinone (3-OH-4-MeO-MC).[1][2] Of these, HMMC is typically the most abundant metabolite found in urine, making it an essential target for confirming methylone use.[2]

This document outlines two primary analytical approaches for the detection of methylone and its metabolites: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

Both GC-MS and LC-MS are powerful techniques for the analysis of methylone and its metabolites.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This is a robust and widely used technique. For the analysis of cathinones, a derivatization step is typically required to improve the chromatographic properties and thermal stability of the analytes.[3][4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : This method, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity and often does not require derivatization, simplifying sample preparation.

Data Presentation

The following tables summarize the quantitative data from various validated methods for the detection of methylone and its metabolites in urine.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Extraction Recovery (%) | Reference |

| Methylone | 0.5 - 5 | 20 | 50 - 2000 | 82.34 - 104.46 | [1][5][6] |

| MDC | 2.5 | - | - | - | [1] |

| HMMC | 0.5 | - | - | - | [1] |

| 3-OH-4-MeO-MC | 0.5 | - | - | - | [1] |

Data presented is a synthesis from multiple sources. Specific values can vary based on the exact protocol and instrumentation.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Method Performance

| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) | Linearity Range (ng/mL) | Reference |

| Methylone | 2.5 | - | 25 - 500 | [1] |

| MDC | 25 | - | 50 - 1000 | [1] |

| HMMC | 2.5 | - | 25 - 500 | [1] |

| 3-OH-4-MeO-MC | 2.5 | - | 25 - 500 | [1] |

Data presented is a synthesis from multiple sources. Specific values can vary based on the exact protocol and instrumentation.

Experimental Protocols

Protocol 1: GC-MS Analysis of Methylone and its Metabolites in Urine

This protocol involves sample preparation by liquid-liquid extraction, derivatization, and subsequent analysis by GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

-

To 1 mL of urine, add an internal standard.

-

For the analysis of conjugated metabolites, perform acid hydrolysis.

-

Adjust the pH of the urine sample to be alkaline.

-

Add 3 mL of a chloroform-isopropanol mixture (3:1, v/v).[1]

-

Vortex for 5 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

2. Derivatization

-

To the dried extract, add 50 µL of trifluoroacetic anhydride (B1165640) (TFA) and 50 µL of ethyl acetate (B1210297). Other derivatizing agents like pentafluoropropionic anhydride (PFPA) or heptafluorobutyric anhydride (HFBA) can also be used.[3][4]

-

Incubate at 70°C for 30 minutes.

-

Evaporate the derivatizing agent under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation

-

GC Column: HP-5MS capillary column (or equivalent).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Initial temperature of 140°C for 2 minutes, ramp to 320°C at 20°C/min, and hold for 2 minutes.[5]

-

Carrier Gas: Helium.

-

MS Detection: Operated in both full scan and selected ion monitoring (SIM) modes. SIM mode provides higher sensitivity for targeted analysis.[1][5]

Protocol 2: LC-MS/MS Analysis of Methylone and its Metabolites in Urine

This protocol details a method using solid-phase extraction for sample cleanup followed by direct analysis.

1. Sample Preparation (Solid-Phase Extraction)

-

To 2 mL of urine, add 1 mL of 0.1 M phosphate (B84403) buffer (pH 6.0) and an internal standard.[5]

-

Condition a cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[5]

-

Load the urine sample onto the SPE cartridge.

-

Wash the cartridge with 0.1 M acetic acid and then with 1 mL of methanol.[5]

-

Dry the cartridge under a stream of air for 1 minute.[5]

-

Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane, isopropanol, and ammonium (B1175870) hydroxide (B78521) (80:20:2, v/v/v).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation

-

LC Column: A C18 column, such as a Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm), is suitable.[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in methanol.[7]

-

Gradient Elution: A typical gradient would start at 10% B, increasing to 95% B over 10 minutes.[7]

-

Flow Rate: 0.4 mL/min.[7]

-

Injection Volume: 5 µL.[7]

-

MS/MS Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for the specific transitions of methylone and its metabolites.

Visualizations

Caption: Major metabolic pathways of methylone.

Caption: GC-MS analytical workflow for methylone in urine.

Caption: LC-MS/MS analytical workflow for methylone in urine.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism of the recently encountered designer drug, methylone, in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) DOI:10.1039/C7AY00597K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for N-Demethyl methylone hydrochloride as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of N-Demethyl methylone hydrochloride (also known as methylone hydrochloride) as a reference standard in analytical and research settings.

Chemical and Physical Properties

N-Demethyl methylone hydrochloride is the hydrochloride salt of N-Demethyl methylone (methylone). It is a synthetic cathinone (B1664624) and a structural analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a reference standard, it is crucial for the accurate identification and quantification of methylone in various matrices.

| Property | Value | Reference |

| IUPAC Name | 1-(1,3-Benzodioxol-5-yl)-2-(methylamino)propan-1-one hydrochloride | [1][3] |

| Synonyms | 3,4-Methylenedioxy-N-methylcathinone HCl, MDMC HCl, βk-MDMA HCl | [1][4] |

| CAS Number | 186028-80-8 | [3][5][6] |

| Molecular Formula | C₁₁H₁₃NO₃ · HCl | [4][6] |

| Molecular Weight | 243.69 g/mol | [5] |

| Appearance | White to off-white or light yellow powder | [3] |

| Solubility | Soluble in water (≥30 mg/mL), Methanol (B129727) | [1] |

Application: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the use of N-Demethyl methylone hydrochloride as a reference standard for the quantification of methylone in human plasma.

Caption: Workflow for quantitative analysis of methylone in plasma using LC-MS/MS.

2.2.1. Preparation of Stock and Working Solutions

-

Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of N-Demethyl methylone hydrochloride reference standard and dissolve it in 1 mL of methanol.

-

Calibration Standards: Perform serial dilutions of the stock solution with a suitable solvent (e.g., methanol or a mixture of mobile phases) to prepare calibration standards at concentrations ranging from 2.5 to 500 ng/mL.[7]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 7.5, 150, and 350 ng/mL) from a separate weighing of the reference standard to ensure accuracy and precision.[7][8]

-

Internal Standard (IS): A deuterated analog, such as methylone-d3, is recommended as an internal standard. Prepare a stock solution of the IS (e.g., 100 µg/mL in methanol) and a working solution (e.g., 100 ng/mL).[8][9]

2.2.2. Sample Preparation (Human Plasma) [8][10]

-

To 100 µL of plasma sample, calibrator, or QC, add 10 µL of the internal standard working solution (100 ng/mL methylone-d3).

-

Add 2 µL of 2% NH₃ in H₂O to adjust the pH.

-

Add 2 mL of a chloroform (B151607):ethyl acetate (B1210297) (9:1, v/v) mixture.

-

Vortex for 10 minutes and then centrifuge at 3500 rpm for 5 minutes.

-

Transfer the supernatant to a clean tube and add 100 µL of acidic methanol (1% HCl) to prevent evaporation loss.

-

Evaporate the solvent under a gentle stream of nitrogen at approximately 30°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 95:5 0.1% formic acid in water:acetonitrile).

2.2.3. LC-MS/MS Instrumental Parameters

| Parameter | Recommended Conditions | Reference |

| LC System | Agilent 1290 Infinity II or equivalent | [8] |

| Column | Synergi Polar-RP (100 x 2 mm, 2.5 µm) or equivalent | [11] |

| Mobile Phase A | 0.1% Formic acid in water | [8][11] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | [8][11] |

| Gradient | A suitable gradient to separate the analyte from matrix components. | [12] |

| Flow Rate | 0.3 - 0.5 mL/min | [12][13] |

| Injection Volume | 1 - 10 µL | [8][12] |

| MS System | Agilent 6470A Triple Quadrupole or equivalent | [8] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [8] |

| MRM Transitions | Specific precursor and product ions for methylone and its IS should be optimized. | [14] |

Application: Qualitative Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the use of N-Demethyl methylone hydrochloride as a reference standard for the qualitative identification of methylone in seized materials.

Caption: Workflow for qualitative identification of methylone using GC-MS.

3.2.1. Preparation of Standard and Sample Solutions

-

Standard Solution: Prepare a solution of N-Demethyl methylone hydrochloride in a suitable solvent such as chloroform or a chloroform/methanol mixture (9:1) at a concentration of approximately 1 mg/mL.[3][15]

-

Sample Preparation: Dissolve a portion of the seized material in the same solvent as the standard. If necessary, perform a base extraction into chloroform.[3] For some applications, derivatization with an agent like trifluoroacetyl (TFA) or acetic anhydride (B1165640) may be employed.[12][16]

3.2.2. GC-MS Instrumental Parameters

| Parameter | Recommended Conditions | Reference |

| GC System | Agilent 7890 or equivalent | [15] |

| Column | HP-5 or DB-1 MS (e.g., 30m x 0.25mm x 0.25µm) | [3][15] |

| Carrier Gas | Helium or Hydrogen | [3][15] |

| Inlet Temperature | 250 - 280°C | [3][12] |

| Oven Program | A temperature program to ensure separation, e.g., initial hold at 100°C, ramp to 300°C. | [3] |

| MS System | Agilent 5975 or equivalent | [12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | [12] |

| Mass Scan Range | 30 - 550 amu | [3] |

3.2.3. Data Analysis

The identification of methylone in the sample is confirmed by comparing the retention time and the mass spectrum of the sample peak to that of the N-Demethyl methylone hydrochloride reference standard. The mass spectrum of underivatized methylone typically shows a prominent base ion at m/z 58 and other characteristic ions.[17]

Pharmacological Action and Signaling Pathway

N-Demethyl methylone acts as a monoamine reuptake inhibitor, affecting the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters.[1][2][18][19] This action increases the concentration of these neurotransmitters in the synaptic cleft, leading to its stimulant and entactogenic effects.[2][8]

Caption: Mechanism of action of N-Demethyl methylone on monoamine transporters.

Metabolites

When studying the metabolism of methylone, the primary metabolites to consider are 3,4-methylenedioxycathinone (MDC) and 4-hydroxy-3-methoxy-N-methylcathinone (HMMC).[1][8] Reference standards for these metabolites should be used for their accurate identification and quantification.

| Metabolite | Full Name | Metabolic Pathway |

| MDC | 3,4-methylenedioxycathinone | N-demethylation |

| HHMC | 3,4-dihydroxy-N-methylcathinone | O-demethylation |

| HMMC | 4-hydroxy-3-methoxy-N-methylcathinone | O-methylation of HHMC |

Safety and Handling

N-Demethyl methylone hydrochloride is a regulated substance in many jurisdictions and should be handled in accordance with all applicable laws and regulations.[1][18] It is intended for research and forensic applications only. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. The material should be stored in a cool, dry, and secure location.

References

- 1. Methylone - Wikipedia [en.wikipedia.org]

- 2. test.deadiversion.usdoj.gov [test.deadiversion.usdoj.gov]

- 3. swgdrug.org [swgdrug.org]

- 4. caymanchem.com [caymanchem.com]

- 5. Methylone hydrochloride | C11H14ClNO3 | CID 46738160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. jdc.jefferson.edu [jdc.jefferson.edu]

- 8. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchpublish.com [researchpublish.com]

- 13. lcms.cz [lcms.cz]

- 14. Sweat Testing for the Detection of Methylone after Controlled Administrations in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dea.gov [dea.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Methylone (hydrochloride) - Analytical Standards - CAT N°: 10986 [bertin-bioreagent.com]

- 19. Pharmacological effects of methylone and MDMA in humans - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for In Vivo Administration of N-Demethyl methylone (Methylone) in Rats

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethyl methylone, also known as 3,4-methylenedioxy-N-methylcathinone (MDMC) or methylone, is a synthetic cathinone (B1664624) and a β-keto analog of 3,4-methylenedioxymethamphetamine (MDMA).[1][2] As a psychoactive substance with stimulant properties, it has potential for abuse.[3] Understanding its in vivo effects is crucial for neuropharmacological research and drug development. These application notes provide a comprehensive overview of protocols for the in vivo administration of methylone in rat models, summarizing key quantitative data and experimental methodologies from published research.

Pharmacology and Mechanism of Action

Methylone is a non-selective inhibitor of dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters.[4] By blocking the re-uptake of these monoamines, it leads to their increased extracellular concentrations, which is believed to mediate its stimulant effects.[3][4] The ratio of DAT to SERT inhibition for methylone is approximately 3.3, suggesting a high abuse potential similar to cocaine.[4] In vivo microdialysis studies in rats have confirmed that methylone administration leads to elevations in extracellular dopamine and 5-HT in brain reward pathways.[3]

Metabolism and Pharmacokinetics

In rats, methylone is extensively metabolized through two primary pathways: N-demethylation to 3,4-methylenedioxycathinone (MDC) and O-demethylenation followed by O-methylation to form 4-hydroxy-3-methoxymethcathinone (HMMC) and 3,4-dihydroxy-N-methylcathinone (HHMC).[1][5][6] Following subcutaneous administration, methylone and its active metabolite MDC exhibit rapid absorption, with peak plasma concentrations (Tmax) occurring between 15 and 45 minutes.[2] Both methylone and MDC readily cross the blood-brain barrier.[3] In contrast, the hydroxylated metabolites, HHMC and HMMC, have poor brain penetration.[3]

Experimental Protocols

Animal Models

-

Species: Rat

-

Strains: Sprague-Dawley[2][3] and Wistar[4][5] rats have been commonly used.

-

Sex: Studies have utilized male[1][2][3] and female rats.[7][8] Note that sex differences in behavioral responses to methylone have been observed.[9]

-

Age: Adolescent male Wistar rats have been used in some studies.[4][10]

-

Housing: Animals are typically housed in a temperature and humidity-controlled vivarium with a 12-hour light/dark cycle.[7] For certain experiments, such as body temperature measurement, rats may be single-housed to avoid confounding effects of group housing.[3][4]

Drug Preparation and Administration

-

Compound: (±)-3,4-Methylenedioxy-N-methylcathinone hydrochloride (Methylone HCl).

-

Vehicle: Isotonic saline (0.9% NaCl) is the standard vehicle for dissolving methylone HCl.[3][9]

-

Routes of Administration:

Experimental Procedures

-

Objective: To determine the absorption, distribution, metabolism, and excretion of methylone and its metabolites.

-

Methodology:

-

Rats are administered a single dose of methylone via the desired route (e.g., 3, 6, or 12 mg/kg, s.c.).[1][2]

-

Blood samples are collected at various time points post-administration (e.g., 15, 30, 60, 120, 240, 480 minutes) via indwelling catheters.[1]

-

For brain concentration analysis, rats are decapitated at specific time points (e.g., 40 and 120 minutes), and brain tissue (e.g., prefrontal cortex, dorsal striatum) is collected.[3]

-

Plasma and brain homogenates are analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify methylone and its metabolites.[1][3]

-

-

Objective: To evaluate the psychoactive and stimulant effects of methylone.

-

Key Experiments:

-

Locomotor Activity:

-

Conditioned Taste Aversion (CTA):

-

Rats are water-deprived and then given access to a novel tasting solution (e.g., saccharin).

-

Immediately after consumption, they are injected with methylone (e.g., 5.6, 10, or 18 mg/kg, i.p.) or vehicle.[9]

-

After a conditioning period, rats are given a two-bottle choice between the novel solution and water to assess aversion.[9]

-

-

Intravenous Self-Administration (IVSA):

-

-

Objective: To assess the physiological effects of methylone.

-

Key Measurements:

Data Presentation

Table 1: Pharmacokinetic Parameters of Methylone and its Metabolites in Rats

| Analyte | Dose (mg/kg, s.c.) | Tmax (min) | t1/2 (min) | Brain-to-Plasma Ratio | Reference |

| Methylone | 3, 6, 12 | 15-45 | 60-90 | ≥ 3 | [2][3] |

| MDC | 3, 6, 12 | 15-45 | 60-90 | ≥ 3 | [2][3] |

| HHMC | 3, 6, 12 | 60-120 | 120-180 | ≤ 0.2 | [2][3] |

| HMMC | 3, 6, 12 | 60-120 | 120-180 | ≤ 0.2 | [2][3] |

Table 2: Behavioral and Physiological Effects of Methylone in Rats

| Experiment | Dose Range (mg/kg) | Route | Effect | Reference |

| Locomotor Activity | 5 - 20 | s.c. | Dose-dependent increase in overall locomotion. | [4] |

| Locomotor Activity | 5.6 - 18 | i.p. | Increased activity compared to saline controls. | [9] |

| Conditioned Taste Aversion | 5.6 - 18 | i.p. | Induction of taste avoidance. | [9] |

| Body Temperature | 10, 20 | s.c. | Hyperthermic reaction, more pronounced in group-housed conditions. | [4][13] |

| Self-Administration | 0.5 (per infusion) | i.v. | Maintained self-administration, indicating reinforcing properties. | [7][8] |

Note: A dose of 40 mg/kg s.c. has been reported to be lethal in some animals.[4][10]

Visualizations

Caption: Signaling pathway of Methylone at monoamine transporters.

References

- 1. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic Profiles and Pharmacodynamic Effects for Methylone and Its Metabolites in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brain Concentrations of Methylone and Its Metabolites after Systemic Methylone Administration: Relationship to Pharmacodynamic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy-N-Methylcathinone (Methylone) in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolism of the recently encountered designer drug, methylone, in humans and rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylone and MDMA Pharmacokinetics Following Controlled Administration in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intravenous self-administration of mephedrone, methylone and MDMA in female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Intravenous self-administration of mephedrone, methylone and MDMA in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Assessment of aversive effects of methylone in male and female Sprague-Dawley rats: Conditioned taste avoidance, body temperature and activity/stereotypies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic, Ambulatory, and Hyperthermic Effects of 3,4-Methylenedioxy- N-Methylcathinone (Methylone) in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

Application Notes and Protocols for Solid-Phase Extraction of N-Demethyl Methylone from Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-demethyl methylone, also known as 3,4-methylenedioxycathinone (MDC), is a primary metabolite of the synthetic cathinone (B1664624) methylone (MDMC). The detection and quantification of N-demethyl methylone in biological matrices such as plasma and urine are crucial for forensic toxicology, clinical diagnostics, and pharmacokinetic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and the potential for automation. These application notes provide detailed protocols for the extraction of N-demethyl methylone from plasma and urine using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Analytical Principle